BETA-SITOSTEROL

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: BETA-SITOSTEROL can be synthesized through various methods. One common method involves the extraction from plant sources such as Calotropis procera latex. The latex is subjected to bioassay-guided fractionation, and the active molecule is isolated and identified based on spectral evidence . Another method involves the use of gamma-irradiated plant mutants to increase the yield of stigmast-5-en-3-ol .

Industrial Production Methods: Industrial production of stigmast-5-en-3-ol typically involves the extraction from plant materials followed by purification processes. The plant materials are first dried and then extracted using solvents such as ethyl acetate or chloroform. The extracts are then subjected to column chromatography to isolate the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions: BETA-SITOSTEROL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form stigmast-5-en-3-one .

Common Reagents and Conditions: Common reagents used in the reactions of stigmast-5-en-3-ol include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed: The major products formed from the reactions of stigmast-5-en-3-ol include stigmast-5-en-3-one and various derivatives that have been modified at the hydroxyl group or the double bond .

Applications De Recherche Scientifique

Anticancer Properties

Beta-sitosterol has been extensively studied for its anticancer effects across multiple cancer types, including breast, prostate, colon, lung, stomach, and leukemia. Research indicates that this compound interferes with various cell signaling pathways involved in cancer progression:

- Mechanisms of Action : this compound induces apoptosis, inhibits cell proliferation, and affects angiogenesis and metastasis. It has been shown to enhance the efficacy of conventional chemotherapeutics by acting as a chemosensitizer in cancer cells .

- Case Studies : In rodent models and human cell lines, this compound has demonstrated significant anti-tumorigenic activity. For instance, studies have reported its effectiveness in promoting apoptosis in prostate cancer cells and reducing tumor growth in vivo .

Anti-inflammatory Effects

This compound exhibits notable anti-inflammatory properties, making it a candidate for treating inflammatory conditions:

- Cellular Studies : Recent research has shown that this compound can protect against lipopolysaccharide-induced inflammation in bovine mammary epithelial cells. It modulates oxidative stress and inflammatory factor production, suggesting potential applications in dairy cattle health management .

- Clinical Implications : Its anti-inflammatory effects may extend to human health, where it could be beneficial in managing chronic inflammatory diseases.

Cholesterol Management

This compound is commonly used to lower cholesterol levels:

- Mechanism : It competes with dietary cholesterol for absorption in the intestines, thus reducing overall cholesterol levels in the body. This property is particularly beneficial for individuals with hypercholesterolemia .

- Clinical Evidence : Clinical trials have demonstrated that this compound supplementation can lead to significant reductions in LDL cholesterol levels without major side effects .

Potential Risks and Side Effects

While this compound is generally considered safe, there are reports of adverse effects:

- Case Reports : A notable case study documented acute pancreatitis associated with the intake of this compound supplements. The patient experienced severe abdominal pain and elevated lipase levels following the initiation of this compound use . This highlights the importance of monitoring for potential side effects when using phytosterols.

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Mécanisme D'action

The mechanism of action of stigmast-5-en-3-ol involves its interaction with various molecular targets and pathways. It is known to inhibit the absorption of cholesterol from the diet and may also inhibit the biosynthesis of cholesterol in the liver . Additionally, it has been shown to modulate the expression of genes involved in inflammation and immune response .

Comparaison Avec Des Composés Similaires

BETA-SITOSTEROL is similar to other phytosterols such as campesterol and stigmasterol. it is unique in its ability to lower cholesterol levels and its anti-inflammatory properties . Other similar compounds include clionasterol and fucosterol, which also have similar chemical structures and biological activities .

Activité Biologique

Beta-sitosterol is a plant-derived sterol that has garnered significant interest in the scientific community due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings, case studies, and data tables.

Overview of this compound

This compound is one of the most common phytosterols found in various plants. It is structurally similar to cholesterol and is known for its ability to lower cholesterol levels in humans. Beyond its lipid-lowering effects, this compound exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and immunomodulatory effects.

1. Anti-Inflammatory Effects

This compound has been shown to modulate inflammatory responses through various pathways. In a study by Prieto et al., it was demonstrated that this compound could inhibit the expression of vascular adhesion molecules in TNF-alpha-stimulated human aortic endothelial cells (HAECs) . This inhibition suggests potential benefits in managing inflammatory conditions.

Table 1: Summary of Anti-Inflammatory Studies on this compound

| Study | Model/Methodology | Key Findings |

|---|---|---|

| Prieto et al. (2014) | Delayed-type hypersensitivity model | Modulated cell-mediated edema |

| Loizou et al. (2014) | ELISA on HAECs | Inhibited vascular adhesion molecule expression |

2. Anticancer Properties

Emerging evidence indicates that this compound possesses anticancer properties across various cancer types. For instance, Chai et al. reported that this compound inhibited the proliferation of MCF-7 breast cancer cells in a dose-dependent manner and induced apoptosis via caspase activation . Additionally, it has shown efficacy against prostate and colon cancers.

Table 2: Anticancer Activity of this compound

| Cancer Type | Mechanism of Action | References |

|---|---|---|

| Breast Cancer | Induction of apoptosis via caspase-3 | Chai et al. (2022) |

| Prostate Cancer | Activation of sphingomyelin cycle | Prieto et al. (2014) |

| Colon Cancer | Chemopreventive effects through antioxidant activity | Prieto et al. (2014) |

3. Antioxidant Effects

This compound has been recognized for its antioxidant capabilities, which help combat oxidative stress in cells. Research indicates that it can enhance the activity of antioxidant enzymes, thereby providing protective effects against oxidative damage .

Case Study: Antioxidant Activity Assessment

In an experimental model involving rats with induced colon carcinogenesis, this compound treatment resulted in increased levels of both enzymatic and non-enzymatic antioxidants . This suggests its potential as a chemopreventive agent.

This compound's biological activities are mediated through several mechanisms:

- Cell Signaling Pathways : It interferes with multiple cell signaling pathways related to cell cycle regulation, apoptosis, and inflammation .

- Receptor Interaction : The compound activates estrogen receptors and influences the PI3-kinase pathway, which is crucial for its antioxidant effects .

- Gene Expression Modulation : It can alter the expression of genes involved in inflammation and cancer progression.

Clinical Applications and Future Directions

Given its diverse biological activities, this compound holds promise for various clinical applications:

- Cholesterol Management : It is widely used as a dietary supplement for lowering LDL cholesterol levels.

- Cancer Therapy : Ongoing research aims to explore this compound's role as an adjunct therapy in cancer treatment.

- Anti-inflammatory Treatments : Its ability to modulate inflammatory responses may lead to new therapeutic strategies for chronic inflammatory diseases.

Propriétés

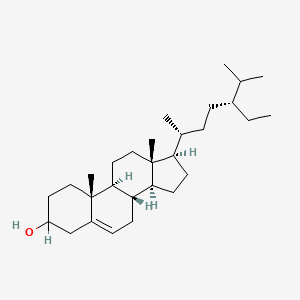

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20-,21-,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZJWDPNRJALLNS-VJSFXXLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022481 | |

| Record name | (-)-beta-Sitosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-Sitosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

10 mg/mL | |

| Record name | beta-Sitosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

83-46-5 | |

| Record name | (-)-β-Sitosterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Sitosterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Sitosterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14038 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cupreol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cupreol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cupreol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (-)-beta-Sitosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-sitosterol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S347WMO6M4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-Sitosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 °C | |

| Record name | beta-Sitosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.